3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS No.: 2034295-66-2
VCID: VC6330697
Molecular Formula: C18H17N3O3
Molecular Weight: 323.352
* For research use only. Not for human or veterinary use.

Description |
The compound 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic molecule that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antitumor properties. The presence of furan and piperidine moieties in this compound enhances its potential as a therapeutic agent due to their pharmacologically relevant structures. SynthesisThe synthesis of quinazoline derivatives typically involves several steps, including cyclization reactions and condensations. For 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, the synthesis might involve:
Technical details often include the use of phase transfer catalysts to enhance reaction rates and yields. Biological ActivitiesQuinazoline derivatives are extensively studied for their pharmacological activities:
Research Findings and Future DirectionsResearch on quinazoline derivatives continues to explore their therapeutic potential. The incorporation of diverse biologically active motifs into the quinazoline structure is a key strategy in drug design. For 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, further studies are needed to fully elucidate its pharmacological profile and optimize its efficacy and safety for clinical applications. |
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CAS No. | 2034295-66-2 | ||||||||
Product Name | 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | ||||||||
Molecular Formula | C18H17N3O3 | ||||||||
Molecular Weight | 323.352 | ||||||||
IUPAC Name | 3-[1-(furan-2-carbonyl)piperidin-3-yl]quinazolin-4-one | ||||||||
Standard InChI | InChI=1S/C18H17N3O3/c22-17-14-6-1-2-7-15(14)19-12-21(17)13-5-3-9-20(11-13)18(23)16-8-4-10-24-16/h1-2,4,6-8,10,12-13H,3,5,9,11H2 | ||||||||
Standard InChIKey | VWNKDAHXBLLAKQ-UHFFFAOYSA-N | ||||||||
SMILES | C1CC(CN(C1)C(=O)C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 119104529 | ||||||||
Last Modified | Aug 18 2023 |
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